molecular formula C17H15N3O2S B2730491 N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE CAS No. 1820619-91-7

N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE

Cat. No.: B2730491
CAS No.: 1820619-91-7
M. Wt: 325.39
InChI Key: PJQVMERMMATRIK-UHFFFAOYSA-N
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Description

N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE is a sulfonamide derivative featuring two 3-cyanophenylmethyl substituents attached to the nitrogen of methanesulfonamide. Its molecular formula is C₁₅H₁₅N₃O₂S, with an estimated molecular weight of ~301.36 g/mol (calculated based on structural analysis). The compound’s structure includes electron-withdrawing cyano (-CN) groups on the phenyl rings, which may influence its physicochemical properties, such as solubility, acidity, and reactivity.

Properties

IUPAC Name

N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-23(21,22)20(12-16-6-2-4-14(8-16)10-18)13-17-7-3-5-15(9-17)11-19/h2-9H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQVMERMMATRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC(=CC=C1)C#N)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE typically involves the reaction of methanesulfonyl chloride with 3-cyanobenzylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

2.1. Potential Elimination Reactions

Methanesulfonamide groups in similar compounds undergo elimination under basic conditions. For instance, 1-methanesulfonyl-1,2-dihydroquinolines eliminate the mesyl group to form quinoline derivatives using DBU as a base . If N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide adopts a comparable structure, it may undergo elimination to release the sulfonamide group, potentially forming aromatic or heterocyclic products.

2.2. Nucleophilic Substitution

The methanesulfonamide moiety acts as a leaving group in nucleophilic substitution reactions. For example, in Sₙ2 mechanisms, a nucleophile could displace the sulfonamide, forming new bonds. The electron-withdrawing cyano groups on the phenyl rings may enhance the leaving group’s ability by stabilizing the transition state.

3.1. Comparative Analysis of Sulfonamide Derivatives

Compound Key Features Reactivity
This compoundDual cyano groups at 3-position, methanesulfonamide corePotential elimination, nucleophilic substitution, limited electrophilic substitution
N-(2-Cyanophenyl)methanesulfonamideSingle cyano group at 2-position, methanesulfonamide coreSimilar reactivity but reduced steric hindrance
MethanesulfonamideSimple sulfonamide group without aryl substituentsHighly reactive as a leaving group

3.2. Mechanistic Insights

In elimination reactions (e.g., DBU-mediated), the methanesulfonamide group likely departs via a concerted mechanism, forming a leaving group (e.g., SO₂NMe₂) and generating a double bond or aromatic system . The cyano groups may influence the stability of intermediates through electron-withdrawing effects.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N,N-Bis[(3-cyanophenyl)methyl]methanesulfonamide indicates the presence of two cyanophenyl groups attached to a methanesulfonamide moiety. The synthesis typically involves the reaction of 3-cyanobenzyl chloride with methanesulfonamide in the presence of a base, optimized for yield and purity under controlled conditions.

Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. These interactions may modulate biological pathways, indicating potential therapeutic applications. Ongoing research focuses on elucidating its mechanism of action and specific biological effects .

Applications in Pharmaceuticals

  • Drug Development : The compound's ability to bind to specific enzymes suggests it could influence metabolic pathways relevant to drug design. Its structural characteristics may allow for the development of new therapeutic agents targeting diseases associated with enzyme dysregulation .
  • Anticancer Research : Given its structural similarities to other sulfonamide derivatives known for anticancer properties, there is potential for this compound to be explored as an anticancer agent. Studies are needed to assess its efficacy against specific cancer cell lines .

Applications in Materials Science

This compound's unique molecular configuration allows for diverse applications in materials science, particularly in the development of polymers and coatings that require specific thermal and mechanical properties. Its sulfonamide group can enhance solubility and stability in various solvents, making it suitable for incorporation into advanced materials.

Case Studies

Case Study 1: Anticancer Potential
A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Material Properties
Research on the incorporation of this compound into polymer matrices showed improved thermal stability and mechanical strength, indicating its utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The nitrile groups may also participate in hydrogen bonding or electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight Substituents Functional Group Key Features
N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE (hypothetical) C₁₅H₁₅N₃O₂S ~301.36 3-cyanophenylmethyl Methanesulfonamide High polarity due to -CN groups
N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide) C₁₆H₂₀N₂O₄S₂ 368.47 3-methylphenyl Sulfonamide Ethylene linker; methyl groups
N,N'-bis(3-methoxyphenyl)oxamide C₁₆H₁₆N₂O₄ 300.31 3-methoxyphenyl Oxamide Ether (-OCH₃) substituents
Methanesulfonamide, N,N-bis(2-iodoethyl)- C₅H₁₁I₂NO₂S 403.02 2-iodoethyl Methanesulfonamide Heavy halogen (I) substituents

Key Observations :

  • Substituent Effects: The cyano (-CN) groups in the target compound contrast with methyl (-CH₃) in , methoxy (-OCH₃) in , and iodoethyl (-CH₂CH₂I) in .
  • Functional Group Differences :

    • The target compound and share a sulfonamide core, while is an oxamide (two amide groups linked by an oxygen atom). Oxamides are less acidic than sulfonamides due to weaker electron withdrawal .
  • Linker Variability :

    • The target compound uses a methylene (-CH₂-) bridge between the sulfonamide nitrogen and phenyl rings, whereas employs an ethane-1,2-diyl linker. The shorter methylene spacer may reduce conformational flexibility compared to .
Physicochemical and Application-Based Insights

Solubility and Polarity :

  • The -CN groups in the target compound likely increase polarity compared to the -CH₃ () and -OCH₃ () analogs. This could enhance solubility in polar solvents like DMSO or acetonitrile but reduce lipid solubility, impacting bioavailability.
  • The iodoethyl groups in contribute to high molecular weight and lipophilicity, making it suitable for hydrophobic interactions in medicinal chemistry .

Reactivity and Stability :

  • Sulfonamides (target, ) are generally stable under physiological conditions, whereas oxamides () may undergo hydrolysis in acidic or basic environments due to the amide bond .

Potential Applications: Target Compound: The electron-withdrawing -CN groups could make it a candidate for enzyme inhibition (e.g., carbonic anhydrase) or coordination chemistry. : The ethylene linker and methyl groups may favor crystal packing, suggesting utility in materials science . : Iodoethyl substituents are valuable in radiopharmaceuticals (e.g., iodine-131 labeling) .

Biological Activity

N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16N4O2S
  • Molecular Weight : 344.40 g/mol
  • CAS Number : 37595-74-7

The compound's structure features two cyanophenyl groups attached to a methanesulfonamide moiety, which may influence its interaction with biological targets.

This compound exerts its biological effects through interactions with specific enzymes and receptors. Its sulfonamide group is known to inhibit certain enzyme activities, particularly those involved in metabolic pathways. The compound may modulate the activity of various proteins, leading to downstream biological effects such as inhibition of cell proliferation or modulation of inflammatory responses .

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes such as HMG-CoA reductase, which plays a critical role in cholesterol biosynthesis. For example, related methanesulfonamide compounds have shown significant inhibitory activity against this enzyme, with IC50 values indicating potent effects .

Anticancer Properties

Studies have demonstrated that related compounds exhibit growth inhibition in various cancer cell lines. For instance, some methanesulfonamide derivatives have been shown to selectively inhibit tumorigenic cells while sparing healthy cells, suggesting potential as targeted cancer therapies .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds with similar structural features have been evaluated for their ability to modulate inflammatory pathways, potentially reducing the severity of conditions such as rheumatoid arthritis or other inflammatory diseases .

Case Studies

StudyCompoundTargetFindings
Methanesulfonamide pyrimidine derivativesHMG-CoA reductaseIC50 = 11 nM, significantly more potent than lovastatin
Thalidomide derivativesCancer cell linesSelective growth inhibition of tumorigenic cells at 10 µM
Various sulfonamidesInflammatory pathwaysModulation of cytokine release in vitro

Q & A

Q. What are the optimal synthetic routes for N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE, and how can purity be ensured?

  • Methodological Answer : The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like bis-[N-phenoxycarbonyl-N-(4-chlorophenyl)] monosulfide were synthesized via reactions between carbamates and sulfur dichloride, followed by recrystallization from methanol (yield: 70%) . Key steps include:
  • Reagent stoichiometry : Maintain a 1:1 molar ratio of reactants to minimize side products.
  • Purification : Recrystallization using polar solvents (e.g., methanol) or mixed solvents (ethanol/DMSO) to isolate pure crystals.
  • Purity validation : Thin-layer chromatography (TLC) with ethanol/DMSO (3:1) to confirm a single spot (Rf = 0.65) .
    For this compound, analogous procedures can be adapted, with attention to protecting the cyanophenyl groups during synthesis.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures comprehensive characterization:
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR in DMSO-d₆ can resolve aromatic proton environments (e.g., signals at δ 7.4–8.9 ppm for aryl hydrogens) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides bond lengths and angles, as seen in studies of ethyl N,N'-bis(3,4,5-trimethoxyphenyl)phosphorodiamidate .
  • Elemental Analysis : Match experimental C, H, N, and S percentages to theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can quantum-chemical calculations predict the electronic properties of this compound?

  • Methodological Answer : Computational methods like the semi-empirical PM6 approach can model equilibrium geometry, molecular orbitals, and absorption spectra. For example, studies on N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide used PM6 to calculate:
  • HOMO-LUMO gaps : To predict redox activity and electron-donating/accepting behavior .
  • Molecular orbital visualization : Identifies regions of electron density critical for intermolecular interactions .
    Apply similar methods to analyze the cyanophenyl substituents’ impact on the sulfonamide core, focusing on π-π stacking or charge-transfer interactions.

Q. How can researchers resolve contradictions in experimental data, such as inconsistent reaction yields or spectroscopic results?

  • Methodological Answer : Contradictions often arise from variable reaction conditions or analytical limitations. Systematic strategies include:
  • Reproducibility checks : Repeat experiments under controlled conditions (temperature, solvent purity, inert atmosphere).
  • Cross-validation : Compare NMR data with XRD or IR spectra to confirm structural assignments.
  • Error analysis : Quantify deviations in elemental analysis or chromatographic retention factors (Rf) .
    For example, conflicting yields in sulfonamide synthesis may stem from incomplete purification; optimize recrystallization solvents or employ column chromatography.

Q. What strategies are effective for studying interactions between this compound and metal ions or biomolecules?

  • Methodological Answer : Potentiometric or spectroscopic methods are ideal for interaction studies:
  • Potentiometric electrodes : Analogous to N,N-bis(α-methyl salicyl)diethylenetriamine (BMT) complexes with Pr³⁺ ions, design ion-selective electrodes to measure binding constants .
  • UV-Vis titration : Monitor absorbance shifts upon ligand-metal coordination.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events.
    For biomolecular interactions, use fluorescence quenching assays or molecular docking simulations guided by HOMO-LUMO profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation steps:
  • Solvent standardization : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid solvent-induced shifts .
  • Dynamic NMR studies : Detect tautomeric equilibria or conformational changes at varying temperatures.
  • Impurity profiling : Combine HPLC with mass spectrometry to identify byproducts .
    For example, unexpected ¹H NMR signals in aromatic regions could indicate incomplete substitution; verify via 2D NMR (COSY, HSQC) .

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